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Compound of Interest

Compound Name: Cycloeudesmol

Cat. No.: B1203497

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
natural sesquiterpenoid, cycloeudesmol. The information presented is intended to assist
researchers in the identification, characterization, and further development of this compound.
This document includes tabulated nuclear magnetic resonance (NMR) and mass spectrometry
(MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the *H and *3C NMR spectroscopic data for cycloeudesmol,
as reported in the literature. The data was acquired in deuterated chloroform (CDCIs).

Table 1: *H NMR Spectroscopic Data of Cycloeudesmol
(CDCI5)
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Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

1 0.42 m

2 1.60 m

3 1.45 m

4 1.95 m

5 0.65 m

6 1.85 m

7 1.55 m

8 1.65 m

9 1.25 m

10 0.15 m

12 1.22 s

13 1.22 s

14 0.98 d 70

15 0.75 s

Table 2: 3*C NMR Spectroscopic Data of Cycloeudesmol
(CDCIs)
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Position Chemical Shift (6, ppm)
1 16.2
2 25.9
3 34.5
4 49.8
5 29.8
6 28.3
7 41.6
8 23.7
9 42.1
10 20.5
11 72.9
12 27.2
13 27.0
14 15.8
15 18.3

Mass Spectrometry Data

High-resolution mass spectrometry (HR-ESI-MS) of cycloeudesmol reveals a molecular ion
consistent with its chemical formula, CisH260.

Table 3: Mass Spectrometry Data of Cycloeudesmaol

lon m/z [M+H]* Calculated Observed

CisH270* 223.2056 223.2056 223.2055

Experimental Protocols
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The following are typical experimental protocols for the acquisition of NMR and MS data for
sesquiterpenoids like cycloeudesmol.

NMR Spectroscopy

Sample Preparation: A sample of pure cycloeudesmol (typically 5-10 mg for *H NMR and 20-
50 mg for 3C NMR) is dissolved in approximately 0.5 mL of deuterated chloroform (CDClI3)
containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then
transferred to a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra are recorded on a Bruker AVANCE spectrometer
operating at a proton frequency of 400 MHz or higher.

Acquisition Parameters:

e 1H NMR: Spectra are typically acquired with a spectral width of 10-15 ppm, a relaxation
delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

e 13C NMR: Spectra are usually acquired with a spectral width of 200-220 ppm, using a proton-
decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger
number of scans are generally required compared to *H NMR.

e 2D NMR: For complete structural elucidation, 2D NMR experiments such as COSY
(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) are often performed using standard pulse
programs.

Mass Spectrometry

Sample Preparation: A dilute solution of cycloeudesmol is prepared in a suitable solvent such
as methanol or acetonitrile.

Instrumentation: High-resolution mass spectra are typically obtained using an electrospray
ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. For analysis
of volatile sesquiterpenoids, Gas Chromatography-Mass Spectrometry (GC-MS) with an
electron ionization (EI) source is also commonly used.

Acquisition Parameters (HR-ESI-MS):
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« lonization Mode: Positive ion mode is commonly used to observe the protonated molecule
[M+H]*.

e Mass Range: A scan range of m/z 100-1000 is typically sufficient for sesquiterpenoids.

o Capillary Voltage and Temperature: These parameters are optimized to achieve good
ionization efficiency and stable spray.

Acquisition Parameters (GC-MS):

e GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is
commonly used.

o Oven Temperature Program: A temperature gradient is employed to separate the
components of a mixture, for example, starting at 50°C and ramping up to 250°C.

« lonization Energy: A standard electron ionization energy of 70 eV is used.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure
elucidation of a natural product like cycloeudesmol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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